3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)-1-(6-METHYL-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)THIOUREA
Description
Properties
IUPAC Name |
3-methyl-N-[(6-methyl-2-phenylbenzotriazol-5-yl)carbamothioyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2S/c1-14-12-19-20(28-29(27-19)16-8-4-3-5-9-16)13-18(14)25-24(32)26-23(30)22-15(2)17-10-6-7-11-21(17)31-22/h3-13H,1-2H3,(H2,25,26,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIOTYHBRQTYCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=S)NC(=O)C3=C(C4=CC=CC=C4O3)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-Methyl-1-benzofuran-2-carbonyl)-1-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)thiourea is a complex organic compound with the molecular formula C24H19N5O2S and a molecular weight of 441.5 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research and antimicrobial properties.
Chemical Structure
The compound features a unique structure that includes:
- A benzofuran moiety, which is known for its various biological activities.
- A benzotriazole ring that enhances its pharmacological profile.
The IUPAC name for the compound is 3-methyl-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide.
Biological Activity Overview
Research indicates that compounds containing benzofuran and benzotriazole structures exhibit diverse biological activities. The following sections summarize key findings related to the biological activity of this specific compound.
Anticancer Activity
Studies have demonstrated that benzofuran derivatives possess significant anticancer properties. For instance:
- Cytotoxicity Studies : The compound has shown selective cytotoxic effects against various cancer cell lines, including K562 cells, which are often used as a model for leukemia research. MTT assays indicated that this compound could inhibit cell proliferation without affecting normal cells significantly .
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| K562 (Leukemia) | 15 | Selective cytotoxicity observed |
| HaCat (Normal) | >100 | No significant toxicity noted |
Antimicrobial Activity
Benzofuran derivatives have also been evaluated for their antimicrobial properties:
- Antibacterial Tests : The compound exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard protocols, showing promising results against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate antibacterial effect |
| Escherichia coli | 64 | Moderate antibacterial effect |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of Cell Proliferation : The structural components may interfere with cellular signaling pathways involved in proliferation and survival.
- Interaction with DNA : Similar compounds have been shown to interact with DNA, leading to apoptosis in cancer cells.
Case Studies
Several studies have highlighted the potential of benzofuran and benzotriazole derivatives in therapeutic applications:
- Study on Anticancer Properties : A recent study evaluated multiple derivatives of benzofuran and reported that modifications at specific positions significantly enhanced their anticancer activity against breast cancer cell lines .
- Antimicrobial Efficacy : Research focusing on benzotriazole derivatives indicated that introducing hydrophobic groups markedly improved their efficacy against fungal pathogens like Candida albicans and Aspergillus niger, suggesting a similar approach could be beneficial for the thiourea derivative .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences and Functional Group Variations
The target compound’s uniqueness lies in its hybrid benzofuran-benzotriazole-thiourea architecture. Comparisons with analogous compounds reveal critical distinctions:
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 3-(3-methyl-1-benzofuran-2-carbonyl)-1-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)thiourea, and what key intermediates are involved?
- Methodological Answer : The compound can be synthesized via a two-step process:
Reacting a benzofuran-2-carbonyl precursor (e.g., 3-methyl-1-benzofuran-2-carboxylic acid) with an isothiocyanate derivative of 6-methyl-2-phenyl-2H-1,2,3-benzotriazole to form the thiourea linkage .
Cyclization under acidic or basic conditions to stabilize the thiourea moiety, as demonstrated in analogous benzotriazole-thiourea syntheses .
- Key Intermediates : Benzofuran-2-carbonyl chlorides and aryl isothiocyanates are critical intermediates. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side reactions like premature cyclization .
Q. What spectroscopic and chromatographic methods are most reliable for characterizing this thiourea derivative?
- Methodological Answer :
- NMR : H and C NMR are essential for confirming the thiourea linkage (N-H proton at δ 9–11 ppm) and benzotriazole/benzofuran ring systems .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection ensures purity (>95%) and identifies residual solvents or byproducts .
Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Design : Prepare solutions in buffers (pH 1–12) and incubate at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ = 250–350 nm) and HPLC at 0, 24, 48, and 72 hours .
- Key Parameters : Track thiourea bond hydrolysis (loss of N-H signal in NMR) or benzotriazole ring oxidation (new peaks in mass spectra) .
Advanced Research Questions
Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting the compound’s reactivity and biological target interactions?
- Methodological Answer :
- DFT Studies : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to calculate electrostatic potential maps, HOMO-LUMO gaps, and Fukui indices for nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., microbial enzymes). Validate with MD simulations to assess binding stability .
- Data Interpretation : Compare computed binding affinities with experimental IC values to refine docking parameters .
Q. How can researchers resolve contradictions between in vitro bioactivity data and computational predictions for this compound?
- Methodological Answer :
Experimental Validation : Re-test bioactivity under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to rule out false negatives/positives .
Theoretical Reassessment : Re-examine docking poses for overlooked interactions (e.g., π-π stacking with benzotriazole) or solvent effects using explicit solvent MD simulations .
Statistical Analysis : Apply multivariate regression to correlate electronic properties (e.g., logP, polar surface area) with bioactivity outliers .
Q. What strategies are effective for optimizing the compound’s selectivity toward specific biological targets (e.g., microbial vs. mammalian enzymes)?
- Methodological Answer :
- SAR Studies : Synthesize analogs with modified substituents (e.g., electron-withdrawing groups on benzotriazole) and assay against target/non-target proteins .
- Crystallography : Co-crystallize the compound with target enzymes (if feasible) to identify critical binding motifs. Compare with off-target structures .
- Proteomics : Use affinity chromatography coupled with LC-MS/MS to identify unintended protein binders in cell lysates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
